[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic Acid Diethyl Ester is a reactant used in the preparation of cytochalasin.

Brand Name: Vulcanchem
CAS No.: 104701-95-3
VCID: VC20827111
InChI: InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+
SMILES: CCOP(=O)(CC=CC(=CC)C)OCC
Molecular Formula: C11H21O3P
Molecular Weight: 232.26 g/mol

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester

CAS No.: 104701-95-3

Cat. No.: VC20827111

Molecular Formula: C11H21O3P

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester - 104701-95-3

Specification

CAS No. 104701-95-3
Molecular Formula C11H21O3P
Molecular Weight 232.26 g/mol
IUPAC Name (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene
Standard InChI InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+
Standard InChI Key DELDOTLENOAILT-SXGHKVHISA-N
Isomeric SMILES CCOP(=O)(C/C=C/C(=C/C)/C)OCC
SMILES CCOP(=O)(CC=CC(=CC)C)OCC
Canonical SMILES CCOP(=O)(CC=CC(=CC)C)OCC

Introduction

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is an organic compound with a unique structure combining a phosphonic acid ester group and a conjugated diene system. This compound has attracted attention due to its chemical reactivity, synthetic versatility, and potential biological applications. Its ability to mimic phosphate groups makes it particularly relevant in drug design and enzyme inhibition studies.

Synthetic Routes

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is typically synthesized via esterification of phosphonic acid derivatives with alcohols. A common method is Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production

On an industrial scale, the synthesis involves continuous flow reactors for efficient mixing and reaction control. Reagents and solvents are selected to optimize cost-effectiveness while minimizing environmental impact.

Chemical Reactivity

This compound exhibits diverse reactivity due to its structural features:

  • Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives using agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Ester groups can be reduced to alcohols with lithium aluminum hydride (LiAlH₄).

  • Substitution: The phosphonic acid ester group participates in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.

Reaction TypeReagentsProducts
Oxidationm-CPBA, H₂O₂Epoxides
ReductionLiAlH₄Alcohols
SubstitutionGrignard reagentsNew C-P bond-containing compounds

Enzyme Inhibition

The phosphonic acid moiety mimics phosphate groups found in biological systems, enabling the compound to inhibit enzymes that rely on phosphate substrates.

Potential as Drug Precursors

Due to its structural mimicry of phosphate groups, this compound is being explored for use in designing drugs targeting metabolic pathways or signaling enzymes.

Organic Synthesis

The compound serves as a building block for synthesizing complex molecules with phosphonic acid functionalities.

Material Science

It is used in developing flame retardants and plasticizers due to its stability and reactivity.

Pharmaceutical Research

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is studied for its potential as an active pharmaceutical ingredient or precursor in drug development.

Comparison with Similar Compounds

CompoundKey FeaturesDifferences
Methylphosphonic acid diethyl esterSimple phosphonic acid esterLacks conjugated diene system
Vinylphosphonic acid diethyl esterContains vinyl groupLess reactive than conjugated diene
[(2E,4E)-...]Conjugated diene + phosphonic ester groupEnhanced chemical reactivity

The conjugated diene system sets [(2E,4E)-...] apart by imparting unique chemical properties not seen in simpler analogs.

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